molecular formula C9H6Cl2O3S B6606569 7-chloro-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride CAS No. 2172213-92-0

7-chloro-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride

Cat. No.: B6606569
CAS No.: 2172213-92-0
M. Wt: 265.11 g/mol
InChI Key: QZOPQWAHNXQFTO-UHFFFAOYSA-N
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Description

7-chloro-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a sulfonyl chloride group, a chlorine atom, and a ketone group within its molecular structure. Indene derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indene Core: The indene core can be synthesized through the cyclization of appropriate precursors under acidic conditions.

    Introduction of the Chlorine Atom: Chlorination of the indene core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom and sulfonyl chloride group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The ketone group can be reduced to an alcohol, or the compound can undergo oxidation to form more complex structures.

    Condensation Reactions: The compound can participate in condensation reactions with amines or other nucleophiles to form new derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield sulfonamides, while reduction can produce alcohol derivatives.

Scientific Research Applications

7-chloro-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-chloro-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-3-oxo-2,3-dihydro-1H-indene-5-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.

    7-chloro-3-oxo-2,3-dihydro-1H-indene-5-sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl chloride group.

    7-chloro-3-oxo-2,3-dihydro-1H-indene-5-sulfonate ester: Features a sulfonate ester group.

Uniqueness

7-chloro-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride is unique due to the presence of the reactive sulfonyl chloride group, which makes it a valuable intermediate for further chemical modifications. Its ability to undergo a wide range of chemical reactions and its potential biological activities make it a compound of significant interest in scientific research and industrial applications.

Properties

IUPAC Name

7-chloro-3-oxo-1,2-dihydroindene-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O3S/c10-8-4-5(15(11,13)14)3-7-6(8)1-2-9(7)12/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOPQWAHNXQFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=CC(=C2)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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